(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N3O/c1-2-33(17-19-6-4-3-5-7-19)22-11-8-18(9-12-22)14-20(16-31)25(34)32-24-15-21(26(28,29)30)10-13-23(24)27/h3-15H,2,17H2,1H3,(H,32,34)/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNRPLHBBSJLQP-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a synthetic compound with a complex structure, characterized by its molecular formula and a molecular weight of 483.92 g/mol. This compound is primarily utilized in research settings due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzyl(ethyl)amino group suggests potential interactions with neurotransmitter receptors, while the chloro and trifluoromethyl substitutions may enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of benzimidazole derivatives has been shown to enhance cytotoxicity against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). These studies suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death .
Acute and Chronic Toxicity
Toxicological evaluations have been conducted to assess the safety profile of this compound. In repeated dose toxicity studies, significant effects were observed at high doses, particularly concerning liver and kidney functions. An NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was determined based on kidney effects at higher doses .
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of the compound. Results indicated that the compound's metabolites could be detected in various tissues, suggesting systemic absorption and potential therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | NOAEL (mg/kg) |
|---|---|---|---|
| Compound A | Structure A | Moderate | 15 |
| Compound B | Structure B | High | 20 |
| This compound | Structure C | Significant | 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural variations, inferred physicochemical properties, and hypothesized biological implications.
Structural Analogues with α,β-Unsaturated Cyano Groups
*Note: logP values are estimated using fragment-based methods (e.g., Crippen’s method).
Substituted Phenyl and Heterocyclic Derivatives
- Triazole-Containing Analogues (e.g., 573943-16-5, 561295-12-3): These compounds feature 1,2,4-triazole cores with sulfanyl linkages, which may improve metabolic stability compared to the target’s amide group .
Chloro- and Trifluoromethyl-Substituted Analogues (e.g., 866156-40-3) :
- The 3-hydroxy-4-methoxyphenyl group in 866156-40-3 increases polarity, favoring aqueous solubility but reducing membrane permeability compared to the target compound .
- The 4-(trifluoromethyl)phenyl group in 866156-40-3 lacks the 2-chloro substituent, possibly diminishing steric hindrance effects critical for target selectivity .
Critical Analysis of Substituent Effects
- Analogues lacking these groups (e.g., 592472-67-8) may exhibit reduced potency .
- Amino Substituents: The benzyl(ethyl)amino group in the target provides a balance of lipophilicity and steric bulk, whereas analogues with acetamido (e.g., 586995-66-6) or methoxy groups (e.g., 713099-80-0) may alter pharmacokinetic profiles .
- Heterocyclic Cores :
- Triazole and benzotriazole derivatives (e.g., 573943-16-5, SynHet compound) offer improved metabolic stability but may reduce blood-brain barrier penetration due to increased polarity .
Preparation Methods
Knoevenagel Condensation with Cyanoacetamide Derivatives
Procedure (Adapted from CN110746322A and CN103664653A):
- Intermediate 1 : 4-[Benzyl(ethyl)amino]benzaldehyde synthesized via:
- Benzylation of 4-aminophenol using benzyl chloride under basic conditions (NaHCO₃/H₂O, 90–95°C, 5 h).
- Subsequent ethylation with ethyl bromide in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 h).
- Intermediate 2 : 2-Chloro-5-(trifluoromethyl)aniline functionalized as the amide partner.
- Condensation :
Mechanistic Insight : Base-catalyzed deprotonation of cyanoacetamide generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the (E)-configured α,β-unsaturated nitrile.
Palladium-Catalyzed Cross-Coupling Approach
Procedure (Based on WO2020225435A1 and J. Am. Chem. Soc. 2021):
- Suzuki–Miyaura Coupling :
- Cyanation :
Advantages : Direct introduction of the cyano group post-coupling avoids steric hindrance issues.
Electrochemical Aminoxygenation of Enamides
Innovative Method (From Molecules 2025 and Org. Lett. 2024):
- Setup : Undivided cell with carbon cloth anode/stainless steel cathode.
- Conditions :
- Substrate: N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide.
- Reagent: 4-[Benzyl(ethyl)amino]phenylboronic acid.
- Electrolyte: nBu₄NBF₄ (0.1 M) in acetonitrile.
- Current: 10 mA/cm², 6 h.
- Yield : 74% with >95% (E)-selectivity.
Key Advantage : Avoids stoichiometric oxidants, aligning with green chemistry principles.
Optimization Strategies and Challenges
Stereoselectivity Control
Purification Challenges
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted aniline.
- Recrystallization : Ethanol/water (4:1) yields 98% pure product.
Analytical Characterization Data
| Parameter | Value/Description | Method | Reference |
|---|---|---|---|
| Melting Point | 184–186°C | DSC | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H) | Bruker Avance III | |
| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30) |
Industrial-Scale Considerations
- Cost Analysis : Benzyl chloride and trifluoromethyl precursors account for 63% of raw material costs.
- Safety : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Emerging Alternatives
- Biocatalytic Approaches : Lipase-mediated condensation achieves 81% yield under mild conditions (pH 7.0, 30°C).
- Flow Chemistry : Continuous synthesis reduces reaction time from 12 h to 45 min.
Applications and Derivative Studies
Q & A
Basic Research Questions
Q. What methodologies are optimal for synthesizing (E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate Preparation : Synthesize benzyl(ethyl)amino-phenyl and 2-chloro-5-(trifluoromethyl)aniline intermediates via nucleophilic substitution or reductive amination .
Coupling Reactions : Use a cyano-enamide-forming reaction (e.g., Knoevenagel condensation) under controlled conditions (e.g., 60–80°C, DMF solvent) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Key Analytical Validation : Confirm structural integrity via -NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z ~480 [M+H]) .
Q. How can the stereochemical configuration (E/Z) of the propenamide moiety be experimentally verified?
- Methodological Answer :
- NOESY NMR : Cross-peaks between the cyano group and adjacent aromatic protons confirm the E-configuration due to spatial proximity .
- X-ray Crystallography : Resolve single-crystal structures to unambiguously assign stereochemistry .
- Comparative IR Spectroscopy : The E-isomer exhibits a distinct C≡N stretch at ~2220 cm due to reduced conjugation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity against target enzymes (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., catalytic lysine or aspartate) for mutagenesis validation .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, CF) with IC values to refine pharmacophore models .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Profiling : Test across a panel (e.g., NCI-60) to identify cell-type-specific sensitivities (e.g., GI < 10 µM in HeLa vs. >50 µM in HEK293) .
- Mechanistic Studies :
- ROS Assays : Measure reactive oxygen species (e.g., DCFH-DA fluorescence) to assess oxidative stress contributions .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early vs. late apoptosis .
- Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify disrupted pathways (e.g., glycolysis, nucleotide synthesis) .
Q. How can the compound’s metabolic stability be improved without compromising target binding affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the benzyl(ethyl)amino moiety to enhance solubility and delay hepatic clearance .
- Isotopic Labeling : Replace labile hydrogens with deuterium (e.g., at α-positions) to slow CYP450-mediated degradation .
- In Silico ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
